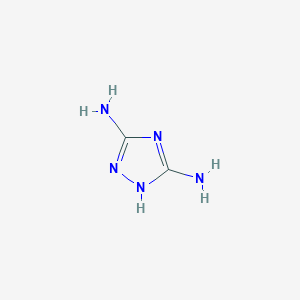
2-(3-Methylphenyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylphenyl)-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both a benzene ring and a thiazole ring. This specific compound is characterized by the presence of a methyl group attached to the phenyl ring at the third position. Benzothiazoles are known for their diverse biological activities and are used in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 2-(3-Methylphenyl)-1,3-benzothiazole is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor that interacts with a wide range of organic molecules of endogenous and exogenous origin . It plays a crucial role in various biological processes, including cell proliferation and differentiation, immune response modulation, and xenobiotic metabolism .
Mode of Action
This compound acts as an agonist for the AhR . Upon binding, it triggers the translocation of AhR into the nucleus, where it controls the expression of a large number of target genes, including the AHR repressor (AHRR), detoxifying monooxygenases (CYP1A1 and CYP1B1), and cytokines .
Biochemical Pathways
The activation of AhR by this compound leads to the induction of cytochrome P450 enzymes , particularly CYP1A1 . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound’s interaction with AhR also triggers the activation of AhR signaling in sensitive cells, causing changes in gene expression that can affect various biological processes .
Pharmacokinetics
Similar compounds have shown variable oral bioavailability, with factors such as dose, formulation, and species influencing the absorption rate
Result of Action
The activation of AhR by this compound can lead to various molecular and cellular effects. For instance, it has been associated with antiproliferative activity , making it a promising class of antitumor agents . It has also been suggested as a potential diagnostic agent for Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other AhR ligands in the environment can potentially affect the compound’s ability to bind and activate AhR . Additionally, factors such as pH, temperature, and the presence of other chemicals can potentially affect the stability and efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)-1,3-benzothiazole typically involves the cyclization of o-aminothiophenol with 3-methylbenzaldehyde. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction conditions often include heating the mixture to temperatures around 100-150°C to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid); reactions often require acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Investigated for its anticancer properties. Studies have shown that derivatives of benzothiazoles can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the production of dyes, pigments, and optical brighteners. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
2-Phenylbenzothiazole: Lacks the methyl group on the phenyl ring, which can influence its reactivity and biological activity.
2-(4-Methylphenyl)-1,3-benzothiazole: Similar structure but with the methyl group at the fourth position, which can lead to different chemical and biological properties.
2-(3-Chlorophenyl)-1,3-benzothiazole:
Uniqueness: 2-(3-Methylphenyl)-1,3-benzothiazole is unique due to the specific positioning of the methyl group, which can significantly influence its chemical reactivity and biological activity. This positioning can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-methylphenyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13(12)16-14/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKWWUOUYBJTGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)





